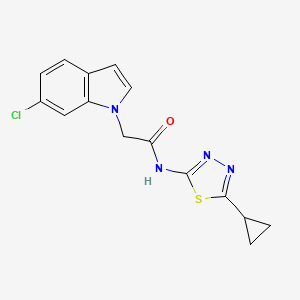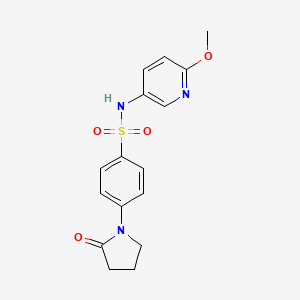
4-amino-N'-(2-hydroxy-5-nitrobenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-amino-N'-(2-hydroxy-5-nitrobenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide, also known as HNOB, is a chemical compound that has been extensively studied for its potential applications in scientific research. HNOB is a member of the oxadiazole family of compounds, which have been shown to possess a wide range of biological activities.
作用机制
The mechanism of action of 4-amino-N'-(2-hydroxy-5-nitrobenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide is not fully understood, but studies have suggested that it works by inducing oxidative stress in cancer cells. This compound has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, leading to DNA damage and ultimately, apoptosis. This compound has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. Studies have shown that this compound can improve insulin sensitivity and glucose metabolism, making it a potential candidate for the treatment of diabetes. This compound has also been shown to have anti-inflammatory properties, and can reduce the production of inflammatory cytokines in the body. Additionally, this compound has been shown to have neuroprotective effects, and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One of the main advantages of using 4-amino-N'-(2-hydroxy-5-nitrobenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide in lab experiments is its potent anti-cancer activity. This compound has been shown to be effective against a wide range of cancer cell lines, making it a versatile tool for cancer research. Additionally, this compound is relatively easy to synthesize and purify, making it accessible to researchers. However, there are also limitations to using this compound in lab experiments. For example, this compound can be toxic to normal cells at high concentrations, and its mechanism of action is not fully understood. Further research is needed to fully elucidate the biochemical and physiological effects of this compound.
未来方向
There are many potential future directions for research on 4-amino-N'-(2-hydroxy-5-nitrobenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide. One area of interest is in the development of new cancer therapies based on this compound. Researchers could explore the use of this compound in combination with other anti-cancer drugs, or investigate its potential as a standalone therapy. Additionally, further research is needed to fully understand the mechanism of action of this compound, and to identify its molecular targets. This could lead to the development of more targeted and effective cancer therapies. Finally, researchers could explore the potential applications of this compound in other areas of scientific research, such as diabetes and neurodegenerative diseases.
合成方法
The synthesis of 4-amino-N'-(2-hydroxy-5-nitrobenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide involves the reaction of 2-hydroxy-5-nitrobenzaldehyde with 4-amino-1,2,5-oxadiazole-3-carbohydrazide in the presence of acetic acid. The reaction proceeds via a condensation reaction, resulting in the formation of this compound as a yellow solid. The purity of the compound can be determined using various analytical techniques, including thin-layer chromatography and nuclear magnetic resonance spectroscopy.
科学研究应用
4-amino-N'-(2-hydroxy-5-nitrobenzylidene)-1,2,5-oxadiazole-3-carbohydrazonamide has been extensively studied for its potential applications in scientific research. One of the most promising applications is in the field of cancer research. Studies have shown that this compound has potent anti-cancer activity, and can induce apoptosis (programmed cell death) in cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for the development of new cancer therapies.
属性
IUPAC Name |
4-amino-N'-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-1,2,5-oxadiazole-3-carboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N7O4/c11-9(8-10(12)16-21-15-8)14-13-4-5-3-6(17(19)20)1-2-7(5)18/h1-4,18H,(H2,11,14)(H2,12,16)/b13-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQAWMKTQZLIQL-YIXHJXPBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C=NN=C(C2=NON=C2N)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])/C=N/N=C(/C2=NON=C2N)\N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N7O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({[5-(2,6-dichlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6027287.png)
![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-3-(1H-pyrazol-1-yl)-N-(4-pyridinylmethyl)-1-propanamine](/img/structure/B6027300.png)

![5-(2,5-dichlorophenyl)-N-{4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B6027307.png)
![1-(2-fluorobenzyl)-N-methyl-N-[4-(2-pyrimidinyloxy)benzyl]-3-piperidinamine](/img/structure/B6027315.png)

![2-(3,4-dimethoxybenzyl)-6-[(3-propoxy-1-piperidinyl)carbonyl]-1,3-benzoxazole](/img/structure/B6027338.png)
![7-[3-(2-oxotetrahydrofuran-3-yl)propanoyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6027340.png)
![[1-({1-[(3,5,6-trimethyl-2-pyrazinyl)methyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B6027344.png)
![N'-[2-(2-methoxyphenyl)-1-methylethyl]-N,N,2,2-tetramethyl-1,3-propanediamine](/img/structure/B6027347.png)
![N-[5-(3,4-dichlorobenzyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B6027349.png)

![2-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6027356.png)
![4-{4-[(4-ethylphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}morpholine](/img/structure/B6027364.png)